An In-Depth Technical Guide to the Stereochemistry of D-Talose
An In-Depth Technical Guide to the Stereochemistry of D-Talose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of D-Talose, a rare aldohexose sugar. The document details its structural features, stereochemical relationships with other key monosaccharides, and relevant physicochemical properties. Furthermore, it outlines detailed experimental protocols for stereochemical determination and illustrates a key biosynthetic pathway.
Introduction to the Stereochemistry of D-Talose
D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] As an aldohexose, its structure consists of a six-carbon backbone with an aldehyde group at one end. The stereochemistry of D-Talose is defined by the spatial arrangement of the hydroxyl groups on its four chiral centers (C2, C3, C4, and C5). In its open-chain form, D-Talose has the IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right-hand side in its Fischer projection.
In aqueous solution, D-Talose exists as an equilibrium mixture of its open-chain form and cyclic hemiacetal forms. The predominant forms are the six-membered pyranose rings (α-D-talopyranose and β-D-talopyranose), with minor contributions from the five-membered furanose rings (α-D-talofuranose and β-D-talofuranose). The interconversion between these cyclic forms results in the phenomenon of mutarotation, a characteristic change in optical rotation over time.[1][2]
Quantitative Physicochemical Data
The stereochemical configuration of D-Talose gives rise to its unique physical and chemical properties. The following table summarizes key quantitative data for D-Talose.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | |
| Molecular Weight | 180.16 g/mol | |
| Melting Point | 133-135 °C | |
| Specific Rotation of α-D-talopyranose ([α]D²⁰) | +68.0° (initial) | [3] |
| Specific Rotation of β-D-talopyranose ([α]D²⁰) | -13.2° (initial) | [3] |
| Equilibrium Specific Rotation ([α]D²⁰ in water) | +20.8° | [2] |
13C NMR Chemical Shifts (ppm) in D₂O
| Carbon | α-pyranose | β-pyranose | α-furanose | β-furanose |
| C1 | 94.0 | 94.4 | 99.8 | 102.7 |
| C2 | 69.5 | 70.3 | 77.7 | 79.1 |
| C3 | 69.8 | 69.8 | 75.9 | 76.8 |
| C4 | 66.3 | 66.3 | 80.9 | 83.1 |
| C5 | 71.1 | 71.1 | 70.8 | 71.5 |
| C6 | 61.0 | 61.0 | 62.4 | 62.9 |
Experimental Protocols for Stereochemical Determination
The determination of the stereochemistry of monosaccharides like D-Talose relies on a combination of techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This technique is fundamental for determining the specific rotation of a sugar, which is a characteristic physical property.
Methodology:
-
Sample Preparation: Prepare a solution of D-Talose in a suitable solvent (typically water) at a precisely known concentration (e.g., 1 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.
-
Measurement:
-
Rinse the sample cell with the D-Talose solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the sample cell in the polarimeter.
-
Measure the observed optical rotation (α). For mutarotation studies, take readings at regular intervals until a stable value is reached.
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates, providing information on the connectivity of atoms, the stereochemistry of chiral centers, and the conformational equilibrium of the sugar in solution. Both ¹H and ¹³C NMR are routinely used.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of D-Talose in approximately 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H1) typically resonate in a distinct region (δ 4.5-5.5 ppm) and their coupling constants (³J(H1,H2)) are indicative of the α or β configuration. For pyranose rings, a small coupling constant (1-3 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship (often seen in α-anomers), while a large coupling constant (7-9 Hz) indicates an axial-axial relationship (typical for β-anomers).
-
Two-dimensional experiments such as COSY (Correlation Spectroscopy) can be used to establish proton-proton connectivities within each spin system, allowing for the assignment of all protons in the sugar ring.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. The chemical shift of the anomeric carbon (C1) is particularly informative, with the C1 of the α-anomer generally resonating at a slightly higher frequency (downfield) than the β-anomer.
-
Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon, facilitating the assignment of the carbon spectrum.
-
Visualizing Stereochemical Relationships and Biosynthetic Pathways
Epimeric Relationship of D-Talose
D-Talose is stereochemically related to other common D-aldohexoses through epimerization at specific chiral centers. The following diagram illustrates the relationship between D-Talose, D-Galactose (its C2 epimer), and D-Mannose (its C4 epimer).
Epimeric relationships of D-Talose.
Biosynthesis of dTDP-6-deoxy-L-talose
In some bacteria, a derivative of talose, 6-deoxy-L-talose, is synthesized as a nucleotide-activated sugar, dTDP-6-deoxy-L-talose. This pathway is crucial for the biosynthesis of cell wall polysaccharides.
Biosynthetic pathway of dTDP-6-deoxy-L-talose.
